
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is an organic compound with significant applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a nitrobenzoic anhydride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid under anhydrous conditions. The reaction is facilitated by the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride, which help in the formation of the anhydride linkage. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-(2,4-Dichlorophenoxy)-2-aminobenzoic anhydride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems. The dichlorophenoxy group can participate in substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is unique due to its combination of a dichlorophenoxy group and a nitrobenzoic anhydride moiety. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
CAS 编号 |
63580-77-8 |
|---|---|
分子式 |
C26H12Cl4N2O9 |
分子量 |
638.2 g/mol |
IUPAC 名称 |
[5-(2,4-dichlorophenoxy)-2-nitrobenzoyl] 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C26H12Cl4N2O9/c27-13-1-7-23(19(29)9-13)39-15-3-5-21(31(35)36)17(11-15)25(33)41-26(34)18-12-16(4-6-22(18)32(37)38)40-24-8-2-14(28)10-20(24)30/h1-12H |
InChI 键 |
IBNMARNENOIOFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC(=O)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
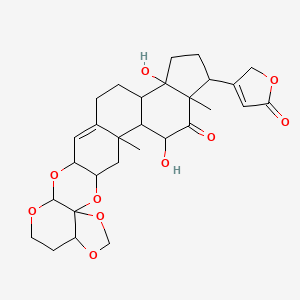
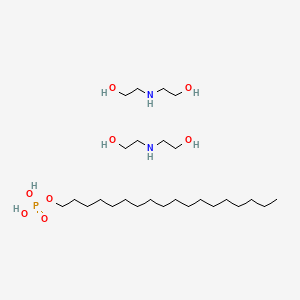
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
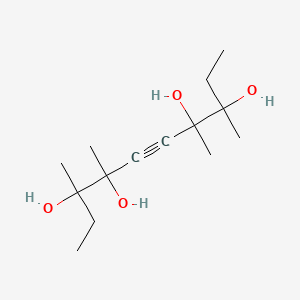
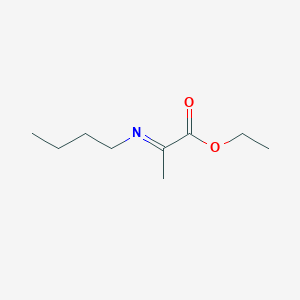
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
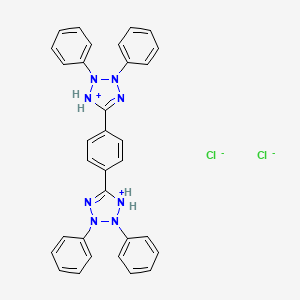
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
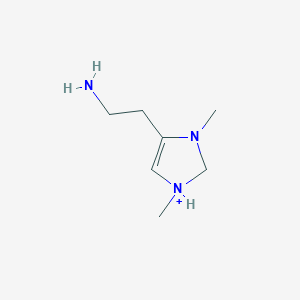
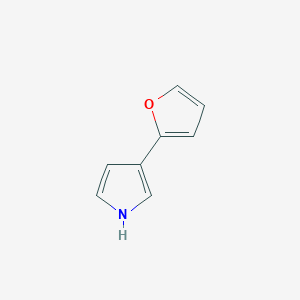
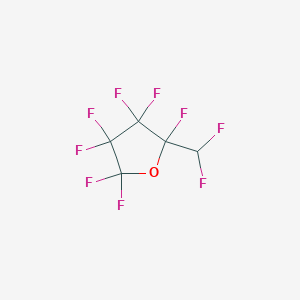
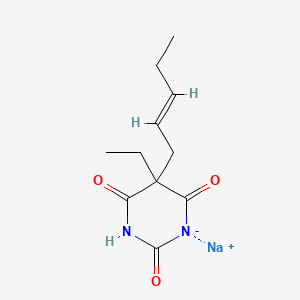
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
